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molecular formula C10H13NO2 B1510512 2-Amino-4-isopropylbenzoic acid CAS No. 774165-27-4

2-Amino-4-isopropylbenzoic acid

Cat. No. B1510512
M. Wt: 179.22 g/mol
InChI Key: URXXVVWXSNKYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

The product of Example 431C (0.697 g, 3.332 mmol) was hydrogenated in methanol (30 mL) with 10% palladium-on-carbon (70 mg) at 1 atmosphere hydrogen pressure (balloon) for 2 hours. The reaction was filtered through a 0.45 micron PTFE membrane and the catalyst thoroughly washed with methanol. The filtrate was concentrated by rotary evaporation to give the title compound (0.585 g, 3.264 mmol, 98%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.15 (d, J=6.62 Hz, 6 H) 2.61-2.92 (m, 1 H) 6.41 (dd, J=8.46, 1.47 Hz, 1 H) 6.58 (d, J=1.84 Hz, 1 H) 7.60 (d, J=8.46 Hz, 1 H) 8.46 (br s, 2 H); MS (ESI+) m/z 180 (M+H)+.
Quantity
0.697 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:13]([O-])=O)[CH:5]=1)([CH3:3])[CH3:2].[H][H]>CO.[Pd]>[NH2:13][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0.697 g
Type
reactant
Smiles
C(C)(C)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a 0.45 micron PTFE membrane
WASH
Type
WASH
Details
the catalyst thoroughly washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.264 mmol
AMOUNT: MASS 0.585 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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